N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,4-Difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 3,4-difluorophenyl group, a propenyl substituent at the 4-position of the triazole ring, and a pyridin-4-yl moiety at the 5-position. The presence of fluorine atoms on the phenyl ring is hypothesized to enhance metabolic stability and binding affinity to target proteins .
Properties
Molecular Formula |
C18H15F2N5OS |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H15F2N5OS/c1-2-9-25-17(12-5-7-21-8-6-12)23-24-18(25)27-11-16(26)22-13-3-4-14(19)15(20)10-13/h2-8,10H,1,9,11H2,(H,22,26) |
InChI Key |
ZBADYKSRFBEICW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Pyridine Positional Isomerism : The substitution of pyridin-4-yl (target compound) vs. pyridin-3-yl (as in ) may influence electronic properties and steric interactions with biological targets. Pyridin-4-yl’s linear geometry could enhance π-π stacking in hydrophobic pockets compared to pyridin-3-yl’s angled orientation.
Fluorine Substitution: The 3,4-difluorophenyl group in the target compound contrasts with 2,4-difluorophenyl in . Fluorine’s electronegativity and lipophilicity may improve membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .
Propenyl vs.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: The 3,4-difluorophenyl group likely reduces cytochrome P450-mediated metabolism relative to non-fluorinated phenyl rings .
Q & A
Q. What are the critical parameters for synthesizing this compound with high purity?
Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), solvent selection (e.g., ethanol or DMF), and reaction time (6–12 hours). Purification via column chromatography or recrystallization is essential to remove by-products. Analytical validation using HPLC (≥95% purity) and NMR (to confirm functional groups) is mandatory .
Q. How can structural integrity be confirmed post-synthesis?
Use a combination of:
Q. What stability considerations are relevant under laboratory conditions?
The compound is stable at room temperature in inert atmospheres but degrades under prolonged UV exposure or extreme pH (<3 or >10). Store in amber vials at –20°C with desiccants. Monitor stability via periodic HPLC analysis .
Q. Which analytical techniques are optimal for assessing purity and reactivity?
- Reverse-phase HPLC with UV detection (λ = 254 nm) for purity checks.
- Thin-layer chromatography (TLC) for reaction progress monitoring.
- FT-IR spectroscopy to track functional group transformations (e.g., S–H to S–C bonds) .
Advanced Research Questions
Q. How do substitution patterns influence biological activity?
The 3,4-difluorophenyl and pyridinyl groups enhance π-π stacking with enzyme active sites (e.g., kinase targets). The prop-2-en-1-yl group increases lipophilicity, improving membrane permeability. Compare activity via in vitro assays (e.g., IC₅₀ measurements) against analogs with varying substituents .
Q. What methodologies resolve contradictions in reported biological data?
Discrepancies may arise from assay conditions (e.g., serum concentration in cell-based tests). Use orthogonal assays:
Q. How can computational modeling predict regioselectivity in derivatization?
Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) identify electrophilic/nucleophilic sites. For example, the triazole sulfur atom is prone to nucleophilic substitution, while the pyridinyl nitrogen participates in hydrogen bonding. Validate predictions with experimental substitution reactions .
Q. What strategies mitigate scale-up challenges in multi-step synthesis?
- Optimize solvent recovery (e.g., switch from DMF to ethanol for greener processing).
- Use flow chemistry for exothermic steps (e.g., thiol-alkylation).
- Implement PAT (Process Analytical Technology) tools like inline NMR for real-time monitoring .
Q. How can degradation pathways be elucidated under physiological conditions?
Conduct accelerated stability studies:
- Forced degradation (acid/base hydrolysis, oxidation with H₂O₂).
- LC-MS/MS analysis to identify degradation products (e.g., cleavage of the acetamide bond).
- Molecular dynamics simulations to predict hydrolytic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
